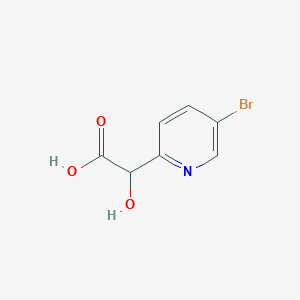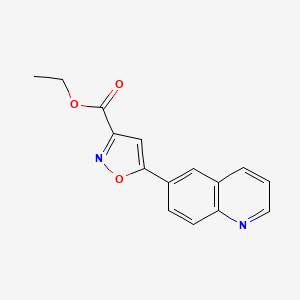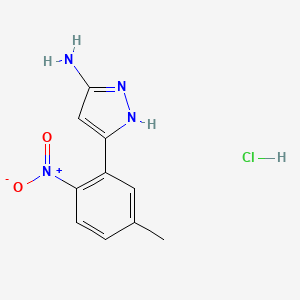
1-Cyclopropyl-4-hexylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-hexylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group at the first position and a hexyl group at the fourth position. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-hexylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. This involves the reaction of benzene with cyclopropyl chloride and hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-4-hexylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of cyclopropylhexylbenzene.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature.
Substitution: HNO3, H2SO4, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Cyclopropylhexylbenzene.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-4-hexylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-hexylbenzene involves its interaction with various molecular targets. The cyclopropyl group imparts strain to the molecule, making it more reactive. This strain can facilitate interactions with enzymes and receptors, leading to various biological effects. The hexyl group contributes to the compound’s hydrophobicity, enhancing its ability to interact with lipid membranes .
Comparaison Avec Des Composés Similaires
Cyclopropylbenzene: Lacks the hexyl group, making it less hydrophobic.
Hexylbenzene: Lacks the cyclopropyl group, resulting in lower reactivity.
Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopropyl group, leading to different steric and electronic properties
Uniqueness: 1-Cyclopropyl-4-hexylbenzene is unique due to the presence of both cyclopropyl and hexyl groups. The cyclopropyl group introduces strain and reactivity, while the hexyl group enhances hydrophobic interactions. This combination makes the compound versatile for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H22 |
|---|---|
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
1-cyclopropyl-4-hexylbenzene |
InChI |
InChI=1S/C15H22/c1-2-3-4-5-6-13-7-9-14(10-8-13)15-11-12-15/h7-10,15H,2-6,11-12H2,1H3 |
Clé InChI |
DBSYNGLDNAAMOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)


![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)




![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)


